N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide, often referred to as Compound X , is a synthetic molecule designed for specific purposes. Its chemical formula is C24H21N5O2. Let’s explore its various facets:
Preparation Methods
Synthetic Routes:: The synthesis of Compound X involves several steps. One common synthetic route includes the following:
Naphthalene Amination:
Oxidation and Cyclization:
Industrial Production:: Compound X can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, scalability, and purification methods are crucial for industrial production.
Chemical Reactions Analysis
Reactivity:: Compound X exhibits interesting reactivity due to its functional groups. It can participate in various reactions:
Oxidation: Oxidizing agents can convert the amino group to a nitro group.
Reduction: Reduction of the carbonyl group may yield a secondary amine.
Substitution: The pyrimidine moiety is susceptible to nucleophilic substitution.
Amidation: The carboxamide group can undergo amidation reactions.
Oxidation: Potassium permanganate (KMnO~4~) in acidic medium.
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Alkyl halides or nucleophiles (e.g., amines).
Amidation: Ammonia or primary amines.
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation: Nitro-substituted derivatives.
- Reduction: Secondary amine derivatives.
- Substitution: Alkylated or aminated compounds.
Scientific Research Applications
Compound X finds applications in various fields:
Medicine: It may exhibit anti-tubercular activity, similar to related compounds.
Chemistry: Its unique structure makes it a valuable scaffold for designing new molecules.
Biology: It could serve as a probe for studying cellular processes.
Industry: Potential use in drug development or materials science.
Mechanism of Action
The exact mechanism of action remains an active area of research. Compound X likely interacts with specific molecular targets or pathways, affecting cellular processes. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
Compound X stands out due to its naphthalene-pyrimidine-piperazine hybrid structure. Similar compounds include:
Pyrazinamide: Used in tuberculosis treatment.
Naphthalene derivatives: Explore their diverse properties.
Other piperazine-based compounds: Investigate their biological activities.
Properties
Molecular Formula |
C21H22N6O2 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C21H22N6O2/c28-19(25-18-8-3-6-16-5-1-2-7-17(16)18)15-24-21(29)27-13-11-26(12-14-27)20-22-9-4-10-23-20/h1-10H,11-15H2,(H,24,29)(H,25,28) |
InChI Key |
HXGLYXSAPOUROR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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